![molecular formula C4H8N6O3S B15218722 Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]- CAS No. 61006-91-5](/img/structure/B15218722.png)
Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide is a heterocyclic compound that features an imidazole ring substituted with a sulfamoyl group and a hydrazinecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as an enzyme inhibitor and can be used in studies of enzyme kinetics.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the hydrazinecarboxamide moiety can participate in covalent interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Sulfamoyl-1H-imidazol-2-yl)hydrazinecarboxamide
- N-(4-Sulfamoyl-1H-imidazol-5-yl)hydrazinecarboxamide
- N-(5-Sulfamoyl-1H-imidazol-3-yl)hydrazinecarboxamide
Uniqueness
N-(5-Sulfamoyl-1H-imidazol-4-yl)hydrazinecarboxamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The position of the sulfamoyl and hydrazinecarboxamide groups can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
61006-91-5 |
|---|---|
Molekularformel |
C4H8N6O3S |
Molekulargewicht |
220.21 g/mol |
IUPAC-Name |
1-amino-3-(5-sulfamoyl-1H-imidazol-4-yl)urea |
InChI |
InChI=1S/C4H8N6O3S/c5-10-4(11)9-2-3(8-1-7-2)14(6,12)13/h1H,5H2,(H,7,8)(H2,6,12,13)(H2,9,10,11) |
InChI-Schlüssel |
FDJXZHOSZACULW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C(N1)S(=O)(=O)N)NC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


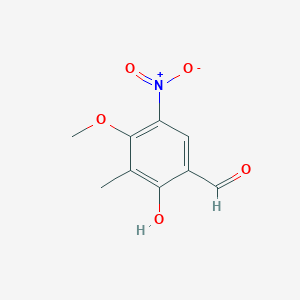
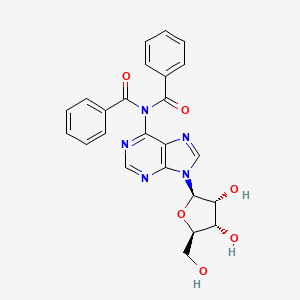
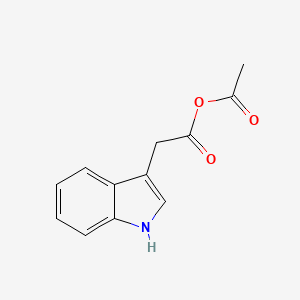

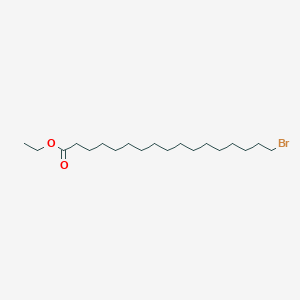
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)
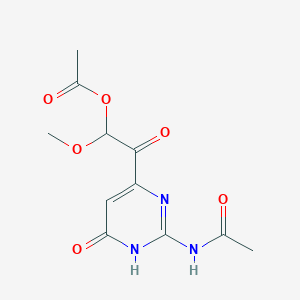
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)

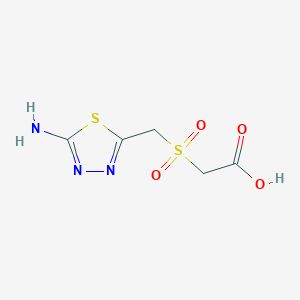
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
